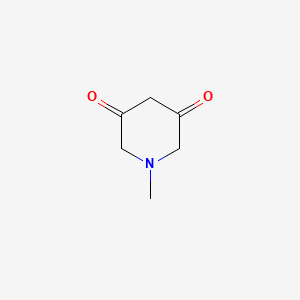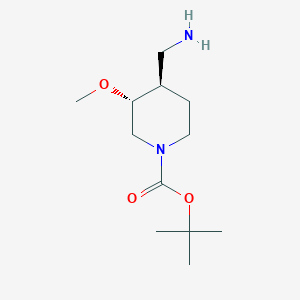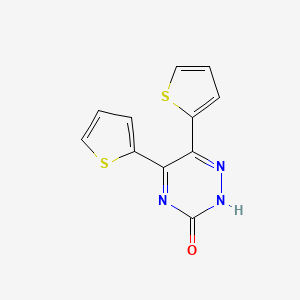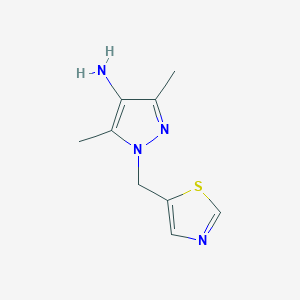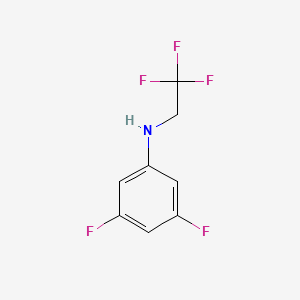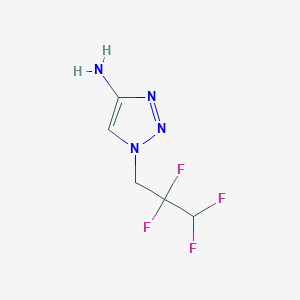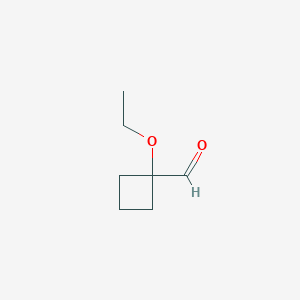
1-Ethoxycyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxycyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2 It features a cyclobutane ring substituted with an ethoxy group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclobutanol. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. These include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: 1-Ethoxycyclobutane-1-carboxylic acid
Reduction: 1-Ethoxycyclobutan-1-ol
Substitution: Depends on the nucleophile used
Applications De Recherche Scientifique
1-Ethoxycyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-ethoxycyclobutane-1-carbaldehyde depends on its specific application. For instance, in biological systems, its derivatives may inhibit specific enzymes or pathways involved in disease processes. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Cyclobutanone: A simple cyclobutane derivative with a ketone functional group.
1-Methoxycyclobutane-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclobutane-1,1-dicarbaldehyde: Contains two aldehyde groups on the cyclobutane ring.
Uniqueness: 1-Ethoxycyclobutane-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the cyclobutane ring.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-ethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(6-8)4-3-5-7/h6H,2-5H2,1H3 |
Clé InChI |
ZXNAXYJXTICMBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


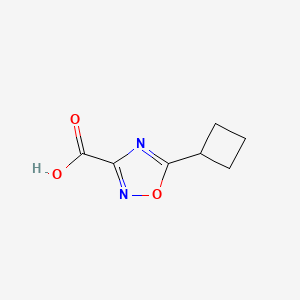
![3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13067408.png)


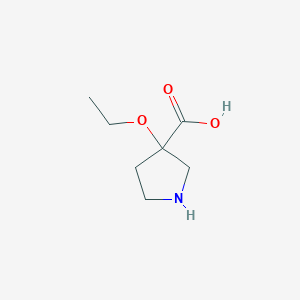
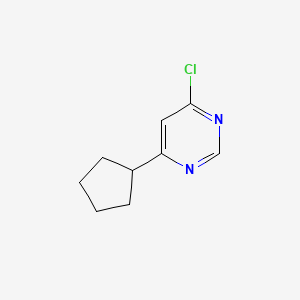

![3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoicacid](/img/structure/B13067430.png)
